4-Iodophenylboronic acid

Beschreibung

Overview and Significance in Organic Synthesis and Medicinal Chemistry

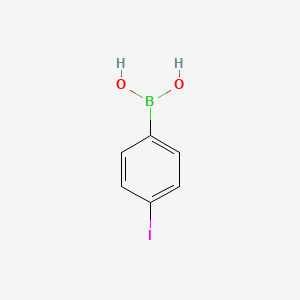

4-Iodophenylboronic acid is an organic compound featuring a phenyl ring substituted with both an iodine atom and a boronic acid functional group. chemimpex.com This unique structure makes it a highly versatile and valuable reagent in various areas of chemical research, particularly in organic synthesis and medicinal chemistry. chemimpex.comsmolecule.com Its primary significance lies in its role as a key building block in the construction of complex organic molecules. chemimpex.comsmolecule.com

In organic synthesis, this compound is extensively used in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comsmolecule.com This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com The presence of the iodine atom on the phenyl ring makes it an excellent coupling partner with other organic molecules. smolecule.com

The importance of this compound extends into medicinal chemistry, where it serves as a foundational component for the synthesis of bioactive molecules. smolecule.com Researchers can incorporate this compound into potential drug candidates to modulate their biological properties, such as potency and selectivity. smolecule.com Furthermore, the iodine atom can be substituted with radioactive isotopes, making it useful in the development of radiopharmaceuticals for imaging and therapeutic applications. smolecule.com The boronic acid moiety itself is of great interest in drug design due to its ability to form reversible covalent bonds with biological targets like enzymes. researchgate.net

Historical Context of Boronic Acids in Chemical Research

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of a boronic acid derivative, ethylboronic acid. wikipedia.orgpharmiweb.com Initially, these compounds were considered chemical curiosities. However, over the past few decades, their status has been elevated from neglected compounds to a primary class of synthetic intermediates. wiley-vch.de A significant turning point in the perception and application of boronic acids was the development of the Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010. musechem.comacs.org This reaction highlighted the immense utility of boronic acids as reagents for constructing complex molecular architectures. acs.org The approval of bortezomib, a boronic acid-containing drug, for cancer therapy further solidified the importance of this class of compounds in medicinal chemistry. wikipedia.orgwiley-vch.denih.gov

Structural Features and Reactivity Principles of Arylboronic Acids

Arylboronic acids are organic compounds that contain a boron atom bonded to an aryl group and two hydroxyl groups. pharmiweb.com The central boron atom in arylboronic acids is sp² hybridized and has a vacant p-orbital, making it electron-deficient and a Lewis acid. wiley-vch.demusechem.com This Lewis acidity allows boronic acids to form reversible covalent complexes with molecules containing diol functionalities, such as sugars. wikipedia.orgxmu.edu.cn

The reactivity of arylboronic acids is a key aspect of their utility. They are generally stable, easy to handle solids, and are considered "green" compounds because they ultimately degrade into environmentally benign boric acid. wiley-vch.de Their participation in a wide range of chemical transformations, especially transition-metal-catalyzed cross-coupling reactions, has made them indispensable tools in modern organic synthesis. nih.gov

Boronic Acid Functional Group

The boronic acid group, -B(OH)₂, is the defining functional group of this class of compounds. It consists of a boron atom attached to two hydroxyl groups. wikipedia.org The boron atom in boronic acids is electron-deficient due to having only six valence electrons, which gives it a vacant p-orbital. wiley-vch.deacs.org This electronic feature makes boronic acids act as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgacs.org This property is central to their reactivity, allowing them to form tetrahedral boronate complexes with Lewis bases. pharmiweb.com The pKa of a typical boronic acid is around 9, but the formation of these boronate complexes can occur at a lower pKa of about 7. wikipedia.orgpharmiweb.com This ability to form reversible covalent bonds, particularly with diols, is a unique feature that is exploited in various applications, including the development of sensors and for molecular recognition. wikipedia.orgmusechem.com

Interactive Data Tables

Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BIO₂ |

| Molecular Weight | 247.83 g/mol |

| Melting Point | 322-326 °C |

| CAS Number | 5122-99-6 |

Data sourced from multiple references. avantorsciences.comsigmaaldrich.comnih.gov

Key Reactions Involving this compound

| Reaction Type | Catalyst/Reagents | Application |

| Suzuki-Miyaura Coupling | Palladium catalyst | Carbon-carbon bond formation |

| Oxidative Cross-Coupling | Palladium catalyst | Synthesis of complex organic structures |

| Fluoroalkylation | Copper-mediated | Introduction of fluoroalkyl groups |

| Homocoupling | Gold salts | Formation of symmetrical biaryls |

Data sourced from multiple references. smolecule.comsigmaaldrich.com

Eigenschaften

IUPAC Name |

(4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELJYVULHLKXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199231 | |

| Record name | 4-Iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-99-6 | |

| Record name | 4-Iodophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodophenylboronic Acid

Established Preparation Routes

Conventional methods for synthesizing 4-Iodophenylboronic acid have been well-documented and are foundational in organic synthesis. These routes typically involve electrophilic substitution or the use of organometallic intermediates.

One common method for the preparation of this compound involves the direct iodination of Phenylboronic acid. This reaction is an example of electrophilic aromatic substitution, where an iodine atom is introduced onto the phenyl ring. The regioselectivity of the reaction, which favors the para-position, can be controlled by the choice of iodinating agent and reaction conditions. wikipedia.org

The process generally involves treating Phenylboronic acid with an iodine compound in a suitable solvent. Aqueous iodine can be used for the halodeboronation, leading to the desired product. wikipedia.org Another approach is the ipso-iodination of silylated arylboronic acids using iodine chloride. researchgate.net This method involves the conversion of functionalized arylboronic acids into their corresponding iodinated forms in good yields. researchgate.net

The reaction conditions, such as temperature and time, are crucial for the successful synthesis. The reaction can often be carried out at room temperature over several hours or under heated conditions for a shorter duration.

Table 1: Electrophilic Iodination of Phenylboronic Acid Derivatives

| Starting Material | Iodinating Agent | Key Feature | Reference |

|---|---|---|---|

| Phenylboronic acid | Aqueous Iodine (I₂) | Regioselective halodeboronation. | wikipedia.org |

| Silylated arylboronic acids | Iodine chloride (ICl) | Good yields via electrophilic ipso-desilylation. | researchgate.net |

| Arylboronic acids | NaI/Chloramine-T | Applicable to various arylboronic acid derivatives. | nih.gov |

An alternative and widely used route involves the generation of a 4-Iodophenyl lithium intermediate. smolecule.com This method starts with 1,4-diiodobenzene (B128391), which undergoes a lithium-halogen exchange reaction. smolecule.combeilstein-journals.org

The synthesis proceeds by reacting 1,4-diiodobenzene with an organolithium reagent, typically n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) under an inert atmosphere, such as nitrogen. smolecule.comuni-muenchen.de This step selectively replaces one of the iodine atoms with a lithium atom, forming the highly reactive 4-Iodophenyl lithium. This intermediate is then quenched with a boron-containing electrophile, most commonly trimethylborate. smolecule.comchemicalbook.com The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final product, this compound. smolecule.comchemicalbook.com

Table 2: Synthesis via 4-Iodophenyl Lithium Intermediate

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 1,4-Diiodobenzene | 1) n-Butyllithium 2) Trimethylborate 3) Acidic Workup | 4-Iodophenyl lithium | This compound | smolecule.comnih.gov |

Reaction of Phenylboronic Acid with Iodine Compounds

Advanced and Sustainable Synthetic Approaches

Reflecting the growing emphasis on environmentally friendly chemical processes, recent research has focused on developing more sustainable methods for synthesizing this compound. These advanced approaches aim to reduce solvent use, energy consumption, and waste generation.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesis. researchgate.net Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding balls and subjected to high-energy shaking or rotation. researchgate.net

This approach has been applied to palladium-catalyzed C-C coupling reactions, such as the Suzuki polymerization of this compound. researchgate.netnih.gov In a notable example of direct mechanocatalysis, the palladium milling balls themselves act as the catalyst, eliminating the need for catalyst powders, ligands, and solvents. nih.govkoha-ptfs.co.uk This method has been shown to be a facile and highly sustainable concept for reactions involving arylboronic acids. researchgate.netnih.gov The technique can produce soluble functionalized polymers in 30 minutes or less, highlighting its efficiency. researchgate.net

Table 3: Mechanochemical Suzuki Polymerization Findings

| Technique | Reactant | Catalyst | Key Advantage | Reference |

|---|---|---|---|---|

| Ball Milling | This compound | Palladium (as milling media) | Solvent-free, ligand-free, no catalyst powder needed. | nih.govkoha-ptfs.co.uk |

| Ball Milling | 9,9-Dioctylfluorene-2,7-diboronic acid | Pd(OAc)₂ | Rapid synthesis (≤ 30 min) of soluble functionalized polyfluorenes. | researchgate.net |

The principles of green chemistry are increasingly being integrated into the synthesis of arylboronic acids to create more environmentally benign processes. ualberta.ca This includes the use of safer solvents (especially water), renewable starting materials, and catalytic reactions to minimize waste. tandfonline.com

For instance, the iodination of aromatic compounds can be performed in water using a combination of potassium iodide and Oxone®, a safer oxidizing agent. tandfonline.com This method is particularly effective for aromatic substrates with electron-donating groups. tandfonline.com Similarly, Suzuki-Miyaura coupling reactions, which frequently utilize this compound, have been successfully adapted to aqueous conditions. tandfonline.com One procedure demonstrates the cross-coupling of 4-iodophenol (B32979) with phenylboronic acid using a palladium on carbon (Pd/C) catalyst in refluxing water. tandfonline.com These aqueous methods not only reduce the reliance on volatile organic solvents but can also simplify product purification. tandfonline.com

Table 4: Application of Green Chemistry Principles

| Reaction Type | Green Principle Applied | Reagents/Conditions | Reference |

|---|---|---|---|

| Iodination | Use of safer solvent and reagents. | Oxone®, Potassium Iodide, Water. | tandfonline.com |

| Suzuki-Miyaura Coupling | Use of safer solvent, catalytic reaction. | 10% Pd/C, K₂CO₃, Refluxing Water. | tandfonline.com |

| Oxidative Homocoupling | Use of greener catalyst and solvent. | CuCl₂·2H₂O, Methanol, Air. | chemicalbook.com |

Applications in Transition Metal Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds, polyolefins, and styrenes. wikipedia.org The general scheme involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org 4-Iodophenylboronic acid is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond. numberanalytics.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgnumberanalytics.com

The catalytic cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex. numberanalytics.comlibretexts.org This step, often considered the rate-determining step, involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar palladium(II) intermediate. numberanalytics.comwikipedia.orgyonedalabs.com The reactivity of the halide in this step follows the order I > OTf > Br > Cl. wikipedia.orglibretexts.org For aryl iodides like this compound, this step is generally facile. numberanalytics.com The oxidative addition initially forms a cis-palladium complex, which then typically isomerizes to the more stable trans-complex. wikipedia.org

Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron compound (in this case, the 4-iodophenyl group from this compound, activated by a base) is transferred to the palladium(II) complex. libretexts.orgyonedalabs.com This process displaces the halide or other leaving group on the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium. libretexts.orgresearchgate.net This step results in a new diorganopalladium(II) complex. libretexts.org

The final step of the catalytic cycle is reductive elimination. numberanalytics.comlibretexts.org In this stage, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. numberanalytics.comyonedalabs.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com For reductive elimination to occur, the diorganopalladium(II) complex must adopt a cis conformation. libretexts.org

The choice of catalyst and ligands is critical to the success and efficiency of the Suzuki-Miyaura coupling. numberanalytics.comacs.org Ligands not only stabilize the palladium catalyst but also influence its reactivity and selectivity. libretexts.orgorganic-chemistry.org

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and versatile catalyst for Suzuki-Miyaura reactions. numberanalytics.comcatalysis.blog It is valued for its high efficiency, often requiring only small amounts to achieve high yields under mild conditions. catalysis.blog The triphenylphosphine (B44618) ligands play a crucial role in the catalytic cycle. For instance, the dissociation of one or two phosphine (B1218219) ligands from the Pd(0) center is often a prerequisite for the oxidative addition step. chemrxiv.org

The table below summarizes key findings from a study on the Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid, demonstrating the influence of various reaction parameters.

| Parameter | Observation | Implication |

| Aryl Halide Concentration | The initial reaction rate increases linearly with the concentration of 4-iodoacetophenone. | The reaction is first-order with respect to the aryl halide, consistent with oxidative addition being the rate-determining step. mdpi.com |

| Catalyst Concentration | The reaction rate shows a first-order dependence on the initial palladium concentration. | Higher catalyst loading leads to a faster reaction. mdpi.com |

| Base and Boronic Acid Concentration | The reaction rate is zero-order with respect to the base (sodium methylate) and phenylboronic acid. | These reagents are not involved in the rate-determining step under the studied conditions. mdpi.com |

| Temperature | An increase in temperature significantly increases the reaction rate. | The reaction has a positive activation energy, calculated to be approximately 63 kJ/mol. mdpi.com |

This table is based on data from a kinetic study of the Suzuki–Miyaura reaction of 4-iodoacetophenone and phenylboronic acid. mdpi.com

Catalytic Systems and Ligand Effects

Copper Catalysts

This compound is a versatile reagent in copper-catalyzed cross-coupling reactions. It participates in oxidative hydroxylation reactions and copper-mediated ligandless aerobic fluoroalkylation. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com Copper(I) iodide (CuI) has been shown to catalyze Suzuki-type coupling reactions involving this compound. sigmaaldrich.comchemicalbook.com

A notable application is the trifluoromethylation of this compound using CF3I, which can be achieved through the synergistic combination of photoredox and copper catalysis. nih.gov In a process utilizing a ruthenium-based photosensitizer, this compound undergoes selective trifluoromethylation, leaving the aryl iodide group intact for potential subsequent functionalization. nih.gov This chemoselectivity highlights the complementarity of this method with other copper-catalyzed trifluoromethylation protocols. nih.gov

Furthermore, copper catalysis has been instrumental in the homocoupling of boronic acids. mdpi.com Understanding the mechanism of this homocoupling is vital for suppressing it as an undesired side reaction in cross-coupling processes. mdpi.com Mechanistic studies indicate that a coordinating base facilitates the B-to-Cu(II) transmetalation from the aryl boronic acid to the copper center. mdpi.com

The development of copper-catalyzed cross-coupling of organoboranes with aryl bromides has also been a significant area of research. rsc.org These methods utilize inexpensive and less toxic copper catalysts, offering an alternative to palladium and nickel-based systems. rsc.org

Gold Catalysts

This compound can undergo homocoupling reactions catalyzed by gold salts. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com While gold catalysis has traditionally been dominated by reactions where gold maintains a +1 oxidation state, recent advancements have explored redox-neutral cross-coupling reactions. nih.gov A bimetallic gold catalyst has been successfully employed in the sp3–sp2 C-C cross-coupling of arylboronic acids. nih.gov Although direct examples of this compound in this specific bimetallic system are not detailed, the general reactivity of arylboronic acids suggests its potential participation. nih.gov

It has been noted that aryl iodides can act as inhibitors in certain gold-catalyzed homocoupling reactions. researchgate.net However, gold-catalyzed oxidative cross-coupling of organometallics, such as arylboronates and arylsilanes, has been developed for the synthesis of a wide array of biaryl compounds, demonstrating excellent functional-group tolerance. nju.edu.cn

Ruthenium Catalysts

Ruthenium has been utilized as a catalyst in cross-coupling reactions involving this compound. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com In a dual catalytic system, a ruthenium-based photosensitizer, in conjunction with a copper catalyst, facilitates the trifluoromethylation of this compound. nih.gov This reaction proceeds under mild conditions, using visible light to drive the catalytic cycle. nih.gov

Ruthenium catalysts have also been explored in APEX (Annulative π-Extension) reactions, which involve C-H arylation. While the specific use of this compound in this context is not explicitly detailed, the broader application of ruthenium in C-C bond-forming reactions underscores its importance in modern organic synthesis.

Scope and Substrate Generality

The utility of this compound in cross-coupling reactions is underscored by its broad substrate scope and functional group tolerance. In palladium-catalyzed Suzuki-Miyaura couplings, it reacts efficiently with a wide range of aryl and vinyl halides, including chlorides, at room temperature when appropriate catalyst systems are employed. organic-chemistry.org This reactivity extends to heteroaryl halides, which are common motifs in biologically active molecules. mit.edu

The development of one-pot borylation/Suzuki cross-coupling protocols has further expanded the accessibility and convenience of using boronic acids like this compound. researchgate.net These methods allow for the in-situ generation of the boronic acid from the corresponding aryl halide, followed by the cross-coupling reaction, streamlining the synthetic process. researchgate.net

In copper-catalyzed reactions, this compound demonstrates chemoselectivity. For instance, in the copper/ruthenium co-catalyzed trifluoromethylation, the C-B bond reacts selectively while the C-I bond remains intact, allowing for subsequent functionalization. nih.gov This is a significant advantage over other methods where the more reactive C-I bond might be expected to react. nih.gov

The scope of coupling partners is not limited to simple aryl or vinyl groups. Sterically hindered substrates, such as those bearing multiple substituents on the aromatic ring, can also participate in these reactions, although sometimes with reduced yields. nih.gov The reaction conditions can often be tuned to accommodate electronically diverse substrates, including those with either electron-donating or electron-withdrawing groups. mdpi.com

Table 1: Examples of Substrate Scope in Cross-Coupling Reactions with this compound

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Pd(OAc)2/PCy3 | Aryl/Vinyl Triflates | Biaryls/Styrenes | Broad spectrum of triflates. organic-chemistry.org |

| Pd2(dba)3/P(t-Bu)3 | Aryl/Vinyl Halides (incl. Cl) | Biaryls/Styrenes | Room temperature reaction. organic-chemistry.org |

| Cu/Ru(bpy)3Cl2 | CF3I | Trifluoromethylated Arene | Chemoselective trifluoromethylation. nih.gov |

| CuI | Aryl Halides | Biaryls | Ligand-free conditions possible. sigmaaldrich.comchemicalbook.com |

| Au salts | - | Homocoupled Biaryl | Homocoupling reaction. sigmaaldrich.comchemicalbook.com |

| NiCl2(dppf) | Aromatic Chlorides | Biaryls | Coupling with less reactive chlorides. researchgate.net |

Stereoselectivity in Coupling Reactions

Stereoselectivity is a critical aspect of cross-coupling reactions, particularly when creating molecules with defined three-dimensional structures. In the context of Suzuki-Miyaura reactions involving this compound, the stereochemical outcome is often dependent on the nature of the substrate and the catalyst system.

For reactions involving alkenyl halides, the stereochemistry of the double bond is typically retained. libretexts.org For example, the coupling of a (Z)-vinyl halide with an arylboronic acid will predominantly yield the (Z)-alkene. This retention of configuration is a key feature of the Suzuki-Miyaura reaction mechanism, where the transmetalation and reductive elimination steps proceed with retention of stereochemistry. libretexts.org

However, the choice of ligand on the palladium catalyst can influence the stereochemical outcome. beilstein-journals.org In some cases, particularly with β-enamido triflates, the use of certain phosphine ligands can lead to either retention or inversion of the double bond configuration. beilstein-journals.org For example, Pd(PPh3)4 often promotes retention, while Pd(dppf)Cl2 can lead to inversion. beilstein-journals.org This ligand-dependent stereoselectivity provides a powerful tool for accessing different isomers from a single starting material. beilstein-journals.org

The synthesis of tetrasubstituted alkenes, which are challenging targets, can be achieved with high stereoselectivity using cross-coupling reactions of borylated alkenes. mdpi.com While not directly involving this compound as the borylated species, these methods highlight the potential for controlling complex stereochemistry in Suzuki-type couplings. mdpi.com The stereochemistry established in the borylated alkene is transferred to the final product. mdpi.com

Mechanistic Insights into Catalyst Turnover

The catalytic cycle of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a well-studied but complex process. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0)), forming a higher-valent organometallic complex (e.g., Pd(II)). chemrxiv.org The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron compound (e.g., this compound) is transferred to the metal center, displacing the halide. chemrxiv.org This step requires the activation of the boronic acid, usually with a base, to form a more nucleophilic boronate species. organic-chemistry.org The exact nature of the transmetalating species and the transition state has been a subject of extensive investigation. chemrxiv.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the metal center, forming the new carbon-carbon bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. chemrxiv.org

Recent mechanistic studies, using techniques like kinetic isotope effects and computational modeling, have provided a more nuanced understanding of the catalytic cycle. For instance, the active palladium catalyst may be a monoligated Pd(PPh3) species rather than the often-proposed bis-ligated Pd(PPh3)2. chemrxiv.org

In copper-catalyzed systems, the mechanism can differ. For the homocoupling of boronic acids, a proposed mechanism involves two successive B-to-Cu transmetalations to a Cu(II) center, followed by reductive elimination. mdpi.com Alternatively, a transmetalation-electron transfer (TET) process between organocopper(II) dimers can lead to the formation of a bis-organocopper(III) species, which then undergoes reductive elimination. mdpi.com

For gold-catalyzed cross-couplings, a redox cycle involving Au(I)/Au(III) intermediates has been proposed, which is a departure from the more common Lewis acid-type catalysis seen with gold. nih.gov This involves oxidative addition of a halide to a gold(I) species, followed by transmetalation and reductive elimination. nih.gov

Other Cross-Coupling Reactions

Beyond the canonical Suzuki-Miyaura coupling, this compound is a substrate in other important cross-coupling transformations.

One such reaction is the Heck-Mizoroki reaction , which can be performed in a domino sequence with a Suzuki-Miyaura coupling. sigmaaldrich.com In such a tandem process, a palladium catalyst can first mediate the coupling of an alkene with an aryl halide (Heck reaction), followed by a subsequent coupling with an arylboronic acid (Suzuki reaction). nih.gov A one-pot tandem reaction involving a boron-Heck type coupling of this compound with an olefin, followed by a Suzuki coupling with another boronic acid, has been demonstrated. nih.gov

This compound also participates in Chan-Lam amination type reactions, which form carbon-heteroatom bonds. While the classic Chan-Lam reaction involves the coupling of a boronic acid with an amine or alcohol using a copper catalyst, the principles of oxidative coupling can be extended to other nucleophiles. acs.org For example, a copper(II)-catalyzed conversion of arylboronic acids into aryl azides has been developed, providing a mild route to these useful synthetic intermediates. nih.gov

Furthermore, this compound can be involved in radical additions to alkenes, mediated by manganese triacetate. sigmaaldrich.comchemicalbook.com This reaction represents a different mechanistic pathway from the typical transition metal-catalyzed cycles, involving the generation of an aryl radical from the boronic acid.

The MIDA (N-methyliminodiacetic acid) ester of this compound is a stable, crystalline solid that can be used in a variety of cross-coupling reactions. biocompare.com It can participate in Stille couplings and C-H arylation reactions, showcasing the versatility of this protected form of the boronic acid. biocompare.com

Heck-Mizoroki/Suzuki-Miyaura Domino Reactions

A significant application of this compound is in palladium-catalyzed domino reactions, which combine multiple transformations in a single synthetic operation without isolating intermediates. Specifically, it is employed in a one-pot tandem oxidative palladium-catalyzed boron-Heck and Suzuki-Miyaura coupling sequence to produce biaryl compounds.

The process begins with an oxidative boron-Heck reaction between this compound and an olefin, such as 2-cyclohexen-1-one. This is followed by a Suzuki-Miyaura coupling with another arylboronic acid. Research has demonstrated that the tandem reaction of this compound, 2-cyclohexen-1-one, and phenylboronic acid efficiently yields the corresponding biaryl product. The reactivity of the halo-phenylboronic acid is crucial, with the iodo-substituted compound providing significantly higher yields compared to its bromo- or chloro- counterparts.

The scope of this domino reaction is broad, accommodating a variety of substituted arylboronic acids. Both electron-donating and electron-withdrawing groups on the coupling partner are well-tolerated, leading to the desired biaryl products in moderate to good yields. This methodology provides a chemo- and regioselective route for the synthesis of complex biaryl structures under relatively mild conditions.

Table 1: Yields of Biaryl Products in Tandem Boron-Heck/Suzuki Reaction This table showcases the yields of various biaryl compounds synthesized via a tandem palladium-catalyzed oxidative boron-Heck and Suzuki reaction using this compound, 2-cyclohexen-1-one, and different arylboronic acids.

| Arylboronic Acid Coupling Partner | Product | Yield (%) |

| Phenylboronic acid | 3-(biphenyl-4-yl)cyclohexan-1-one | 67 |

| 4-Methoxyphenylboronic acid | 3-(4'-methoxybiphenyl-4-yl)cyclohexan-1-one | 60 |

| 3,4-Dimethoxyphenylboronic acid | 3-(3',4'-dimethoxybiphenyl-4-yl)cyclohexan-1-one | 51 |

| 4-(N,N-dimethylamino)phenylboronic acid | 3-(4'-(dimethylamino)biphenyl-4-yl)cyclohexan-1-one | 59 |

| 4-Nitrophenylboronic acid | 3-(4'-nitrobiphenyl-4-yl)cyclohexan-1-one | 77 |

| 4-Acetylphenylboronic acid | 3-(4'-acetylbiphenyl-4-yl)cyclohexan-1-one | 78 |

| 4-Cyanophenylboronic acid | 3-(4'-cyanobiphenyl-4-yl)cyclohexan-1-one | 63 |

Radical Additions of Arylboronic Acids to Alkenes

This compound is also a valuable precursor for generating aryl radicals for addition to alkenes. sigmaaldrich.com This transformation is typically mediated by manganese(III) acetate (B1210297) under oxidative conditions. sigmaaldrich.com The process involves the generation of an aryl radical from the boronic acid, which then adds to an olefin. sigmaaldrich.com The mechanism of these Mn(OAc)₃-based oxidative free-radical additions is complex, often initiated by a one-electron oxidation to generate the radical. nih.gov

However, in the context of palladium-catalyzed conjugate additions to β-substituted cyclic enones, the reactivity of this compound presents challenges. Mechanistic studies have revealed that while transmetallation occurs, the desired conjugate addition is outcompeted by other pathways. mdpi.com The major product observed is iodobenzene, resulting from protodeboronation, with biaryl homocoupling identified as a minor byproduct. mdpi.com Only trace amounts of the expected conjugate addition product are formed. mdpi.com This is partly attributed to the formation of a stable trimeric species of this compound under the reaction conditions, which may inhibit the desired catalytic cycle. mdpi.comchemrxiv.org

Homocoupling Reactions

Homocoupling reactions of this compound provide a direct route to symmetrical biaryl compounds, specifically 4,4'-diiodobiphenyl (B1208875). This transformation can be achieved using various catalytic systems.

A highly efficient method involves the use of a gold(I) catalyst, such as (triphenylphosphine)gold(I) chloride (Ph₃PAuCl), in ethanol (B145695) at room temperature. This procedure offers excellent yields, with research demonstrating the conversion of this compound to 4,4'-diiodobiphenyl in 95% yield.

Another innovative approach is the mechanochemical Suzuki polymerization, a form of homocoupling, which utilizes palladium as both the catalyst and the milling media. nih.govrub.de This solvent-free method involves the polymerization of this compound in a ball mill. nih.govrub.deresearchgate.net This technique is presented as a highly sustainable process for generating poly(para-phenylene), and has been shown to produce polymers with a very high degree of polymerization. nih.govrub.deresearchgate.net

Table 2: Catalytic Systems for Homocoupling of this compound This table outlines different catalytic methods and their reported yields for the homocoupling reaction of this compound to produce 4,4'-diiodobiphenyl.

| Catalyst System | Reaction Conditions | Product | Yield (%) |

| (Ph₃P)AuCl / K₂CO₃ | 96% EtOH, Room Temp, 16h | 4,4'-Diiodobiphenyl | 95 |

| Palladium Milling Balls | Mechanochemical (Ball Mill) | Poly(para-phenylene) | High DP |

Role in Catalysis Beyond Cross Coupling

Amidation Reactions

Arylboronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. rsc.orgresearchgate.net This approach circumvents the need for stoichiometric activating agents, which often generate toxic by-products. nih.govualberta.ca

The direct condensation of carboxylic acids and amines is a challenging process that typically requires high temperatures. ualberta.ca However, the use of arylboronic acid catalysts facilitates this reaction under milder conditions. nih.gov Specifically, ortho-iodo-substituted arylboronic acids have been demonstrated to be particularly effective catalysts for direct amidation, even at room temperature. nih.govacs.orgnih.gov One of the most active catalysts in this class is 5-methoxy-2-iodophenylboronic acid (MIBA), which is structurally related to 4-iodophenylboronic acid and provides high yields of amides in short reaction times. nih.govorganic-chemistry.orgacs.org These catalytic amidations are operationally simple and can be performed with near equimolar amounts of the acid and amine substrates. organic-chemistry.orgacs.org The reactions are effective for a range of substrates, including aliphatic and heteroaromatic carboxylic acids, as well as various primary and secondary amines. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Research Findings on Direct Amidation with ortho-Iodoarylboronic Acids

| Catalyst | Key Finding | Substrate Scope | Conditions | Reference |

| ortho-Iodophenylboronic acid | Catalyzes direct amidation at room temperature. | Aliphatic and aromatic acids/amines. | 4Å Molecular Sieves, CH₂Cl₂ | nih.govacs.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Kinetically more active than the parent ortho-iodophenylboronic acid. | Aliphatic, heteroaromatic acids; functionalized substrates. | Ambient temperature, Molecular Sieves. | nih.govorganic-chemistry.orgacs.org |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Highly active for a broad range of substrates at room temperature. | Aliphatic, α-hydroxyl, aromatic, heteroaromatic acids; primary, secondary, functionalized amines. | Room temperature (or slightly higher for challenging substrates). | organic-chemistry.org |

The efficacy of boronic acid-catalyzed amidation can be significantly enhanced through cooperative catalysis with certain additives. rsc.org One notable example is the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) in conjunction with an electron-deficient arylboronic acid like 3,5-bis(trifluoromethyl)phenylboronic acid. nih.govtcichemicals.comtcichemicals.com This dual-catalyst system is highly effective for the dehydrative condensation of carboxylic acids and amines, particularly for less reactive substrates. nih.govtcichemicals.com The cooperative use of the boronic acid and DMAPO is substantially more effective than using either catalyst individually. nih.gov Mechanistic proposals suggest that a nucleophilic additive can provide a secondary activation of the key acyloxyboron intermediate, thereby accelerating the rate of amide formation. ucl.ac.uk However, the choice of additive is critical, as some nucleophiles can coordinate to the boron atom, forming an inactive intermediate and inhibiting the reaction. rsc.org

Table 2: Cooperative Catalysis in Amidation

| Boronic Acid Catalyst | Additive | Key Advantage | Application | Reference |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | DMAPO | Increased efficiency for less reactive substrates. | Chemoselective amidation of (poly)conjugated carboxylic acids. | nih.govtcichemicals.comtcichemicals.com |

| Electron-deficient arylboronic acids | DMAPO | Scalable and practical for synthesis. | Applied to the synthesis of Sitagliptin (B1680988). | nih.govucl.ac.uk |

The mechanism of arylboronic acid-catalyzed amidation has been a subject of detailed investigation, involving theoretical calculations, kinetic studies, and spectroscopic analysis. rsc.orgresearchgate.netnih.gov These studies have shed light on the key intermediates and the roles of various components in the catalytic cycle.

The generally accepted first step in the catalytic cycle involves the reaction between the arylboronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.orgresearchgate.netnih.gov This formation is kinetically facile but thermodynamically unfavorable, highlighting the need for water removal to drive the reaction forward. rsc.orgresearchgate.net The acyloxyboronic acid species is a mixed anhydride (B1165640) that activates the carboxylic acid toward nucleophilic attack by the amine. researchgate.net

More recent and extensive mechanistic studies have challenged the simplicity of a monomeric acyloxyboron intermediate. nih.govmdpi.com Evidence from analytical, experimental, and theoretical work suggests that the reaction may proceed through more complex dimeric or bicyclic intermediates. rsc.orgnih.govmdpi.com It has been proposed that a key active intermediate involves a 2:2 complex of the carboxylic acid and the arylboronic acid, featuring a B-O-B bridge. rsc.orgmdpi.com These dimeric structures are thought to activate the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile. nih.gov

Molecular sieves are an essential component in these amidation reactions. nih.govacs.org Their primary role is to act as a dehydrating agent, removing the water generated during the formation of the acyloxyboronic acid intermediate and shifting the equilibrium toward the products. rsc.orgresearchgate.netjimcontent.com

However, studies have revealed a more complex and critical role for molecular sieves beyond simple water removal. organic-chemistry.orgjimcontent.com The type and quantity of molecular sieves can significantly impact the reaction, suggesting they are involved in the catalytic cycle itself. nih.govmdpi.com It has been shown that molecular sieves can promote the formation of key catalytic intermediates, such as the B-O-B bridged species. nih.govjimcontent.com For instance, the formation of these active intermediates is highly dependent on the use of a large quantity of 5 Å molecular sieves, with much lower conversion observed with 4 Å sieves. mdpi.com This indicates that the sieves may also serve as a reservoir to maintain the concentration of the active free boronic acid catalyst. organic-chemistry.org

A significant finding in this field is the "halogen acceleration effect," where ortho-haloarylboronic acids, particularly ortho-iodoarylboronic acids, exhibit superior catalytic activity compared to other substituted arylboronic acids. ualberta.caacs.orgnih.gov This effect is somewhat counterintuitive, as initial hypotheses often centered on the need for electron-poor arylboronic acids to enhance Lewis acidity. rsc.org

Mechanistic studies and theoretical calculations suggest that the high catalytic activity of ortho-iodophenylboronic acid is due to a combination of steric effects and orbital interactions between the iodine and boron atoms. rsc.orgresearchgate.net Further research has indicated that the ortho-iodo substituent may act as a hydrogen-bond acceptor in the transition state, stabilizing the ortho-aminal intermediate and facilitating the C-N bond formation. nih.govacs.org This hypothesis is supported by the observation that introducing electron-donating groups para to the iodide, which enhances the electron density and hydrogen-bonding capability of the iodine atom, further increases the catalyst's activity. nih.govacs.orgrsc.org

Mechanistic Investigations of Amidation

Catalyst Optimization and Substituent Effects

The optimization of catalysts is a fundamental aspect of synthetic chemistry, aiming to enhance reaction rates, yields, and selectivity. In the context of arylboronic acids, the electronic nature of substituents on the phenyl ring plays a critical role. Research into direct amidation reactions catalyzed by ortho-iodoarylboronic acids has provided significant insights into these substituent effects. ucl.ac.ukmsu.edu

Contrary to the initial expectation that electron-withdrawing groups would enhance catalytic activity, studies have demonstrated that electron-donating substituents are preferable. msu.eduallen.in A key finding was that an alkoxy group positioned para to the iodide on an ortho-iodoarylboronic acid catalyst significantly increases its kinetic activity. ucl.ac.ukmsu.edu For instance, 5-methoxy-2-iodophenylboronic acid (MIBA) was found to be a more active catalyst than its parent ortho-iodophenylboronic acid, leading to higher yields of amide products in shorter reaction times under mild, ambient temperature conditions. ucl.ac.ukallen.in This enhancement is attributed to the electronically enriched ortho-iodo substituent, which is believed to act as a hydrogen-bond acceptor in the transition state of the reaction. ucl.ac.uk

These findings underscore a "halogen acceleration effect" that is modulated by other substituents on the aromatic ring. While this compound itself is a competent catalyst, this research highlights a clear strategy for its optimization by introducing electron-donating groups to the phenyl ring.

Table 1: Effect of Substituents on Arylboronic Acid Catalyst Activity in Direct Amidation

| Catalyst | Substituent Effect | Relative Catalytic Activity | Reference |

| ortho-Iodophenylboronic acid | Parent catalyst | Baseline | ucl.ac.uk |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Electron-donating (methoxy group) | Kinetically more active than parent | ucl.ac.ukmsu.eduallen.in |

| ortho-Fluorophenylboronic acid | Electron-withdrawing (fluoro group) | Not an efficient catalyst | anu.edu.au |

Aldol (B89426) Reactions and Boron Enolates

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. Boron enolates are highly effective intermediates in stereoselective aldol reactions due to their well-defined geometry. nih.gov Generally, boronic acids can act as catalysts in aldol-type reactions by activating carbonyl compounds or facilitating the in-situ formation of boron enolates. scholaris.ca The process can involve the reaction of a ketone or aldehyde with a dialkylboron triflate and a tertiary amine to generate the boron enolate, which then reacts with an aldehyde. nih.gov

Alternative strategies for generating boron enolates have been developed, such as the gold-catalyzed addition of boronic acids to alkynes. sciencemadness.org This method allows for the rapid formation of boron enolates from ortho-alkynylbenzeneboronic acids at room temperature, which can then participate in intramolecular aldol reactions. sciencemadness.org While the general principle of boronic acid catalysis in aldol reactions is established, specific literature detailing the direct use of this compound for this purpose is not prominent. The focus has often been on other substituted boronic acids or borinic acids. For example, in certain Mukaiyama aldol reactions, 2-iodophenylboronic acid has shown high efficiency. osti.gov The development of catalytic aldol reactions represents a significant area of research where boronic acids, in general, are recognized as important tools. ucl.ac.uk

Oxidative Hydroxylation

The transformation of arylboronic acids into phenols via oxidative hydroxylation is a synthetically valuable reaction. This compound serves as a substrate in this transformation, which can be achieved through various methods. nih.govsciencemadness.orgsigmaaldrich.com One common approach involves the use of a copper (Cu) catalyst to facilitate the hydroxylation. nih.govsciencemadness.orgsigmaaldrich.com

More recently, visible-light-mediated photoredox catalysis has emerged as a highly efficient and sustainable alternative. This method utilizes oxygen from the air as the terminal oxidant, avoiding the need for harsh chemical oxidants. The reaction proceeds under mild conditions and addresses the limitations of traditional methods that often require strong bases or oxidizers. This photoredox strategy represents a green chemical process for converting arylboronic acids, including this compound, into their corresponding phenols.

Fluoroalkylation

The introduction of fluoroalkyl groups into organic molecules is of great interest, particularly in medicinal chemistry, as it can significantly alter a compound's biological properties. This compound is a key reagent in copper-mediated ligandless aerobic fluoroalkylation reactions. nih.govsciencemadness.orgosti.govsigmaaldrich.com This process allows for the efficient incorporation of groups like trifluoromethyl (CF3) onto the aromatic ring.

A notable study highlighted a dual copper/ruthenium-catalyzed trifluoromethylation of arylboronic acids. In a remarkable display of selectivity, this compound was converted to the corresponding trifluoromethylated aryl compound while preserving the iodo substituent at the para position. This demonstrates the fine control achievable in these catalytic systems and the utility of this compound as a building block for complex, halogenated, and fluoroalkylated aromatic compounds.

Table 2: Applications of this compound Beyond Cross-Coupling

| Reaction Type | Catalytic System/Conditions | Product Type | Reference |

| Oxidative Hydroxylation | Copper (Cu) catalyst | Phenol | nih.govsciencemadness.orgsigmaaldrich.com |

| Oxidative Hydroxylation | Visible-light photoredox catalysis | Phenol | |

| Fluoroalkylation | Copper-mediated, ligandless, aerobic | Fluoroalkylated arene | nih.govsciencemadness.orgosti.govsigmaaldrich.com |

| Trifluoromethylation | Copper/Ruthenium dual catalysis | Trifluoromethylated arene |

Applications in Medicinal Chemistry and Biological Systems

Targeted Drug Delivery Systems

The boronic acid moiety of 4-iodophenylboronic acid is a key feature exploited in the design of targeted drug delivery systems. chemimpex.com Phenylboronic acid (PBA) and its derivatives have the ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs present in many biological molecules, including sialic acids. nih.govnih.gov Sialic acids are often overexpressed on the surface of cancer cells, making them an attractive target for selective drug delivery. nih.govnih.gov

By incorporating this compound or similar PBA derivatives into nanomaterials or drug-conjugates, delivery systems can be engineered to specifically recognize and bind to these cancer-associated biomarkers. nih.gov This targeted approach offers several advantages over conventional chemotherapy, including:

Enhanced drug concentration at the pathological site. nih.gov

Reduced systemic toxicity and minimized side effects on healthy tissues. nih.gov

Improved bioavailability of poorly soluble therapeutic agents. nih.gov

The development of these systems leverages the boronic acid's diol-binding capability to create "smart" carriers that can selectively deliver their therapeutic payload to tumor cells. chemimpex.comnih.gov

Cancer Therapy Research

Beyond its role in drug delivery, this compound is a significant precursor in the synthesis of compounds directly investigated for cancer therapy. chemimpex.com One of the most prominent areas of research is Boron Neutron Capture Therapy (BNCT), a binary radiotherapy for treating invasive cancers. nih.gov BNCT requires the administration of a non-toxic, tumor-localizing drug containing the stable boron-10 (B1234237) (¹⁰B) isotope. nih.gov

A clinically used agent for BNCT is L-p-boronophenylalanine (BPA), a boron-containing amino acid that shows specific affinity for tumor cells. nih.govresearchgate.net Synthetic routes to BPA and its derivatives can utilize this compound as a key starting material. researchgate.net The Suzuki-Miyaura coupling reaction, where this compound is a common reagent, is fundamental in constructing the complex organic molecules needed for these therapeutic agents. chemimpex.comsmolecule.com

Enzyme Inhibition Studies

Boronic acids are recognized as a potent class of enzyme inhibitors, particularly for serine proteases. researchgate.netnih.gov Their mechanism of action often involves the formation of a reversible, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site. nih.gov This mimics the transition state of substrate hydrolysis, leading to competitive inhibition. nih.gov

While direct inhibition studies on this compound are part of broader research, the compound and its derivatives are valuable tools in this field. smolecule.comsmolecule.com Research has demonstrated the inhibitory potential of various boronic acid compounds against enzymes implicated in diseases like cancer and bacterial resistance. researchgate.netnih.gov For instance, boronic acid-based molecules have been successfully developed as inhibitors for enzymes such as β-lactamases and arginase. researchgate.netnih.gov The unique electronic properties conferred by the iodine substituent on this compound can be exploited to modulate binding affinity and selectivity for specific enzyme targets. smolecule.com

| Enzyme Class | Inhibitor Type | Significance | Reference |

| Serine Proteases | Boronic Acids | General class of inhibitors forming covalent adducts with catalytic serine. | nih.gov |

| β-Lactamases (e.g., OXA-24/40) | Boronic Acids | Overcomes bacterial antibiotic resistance. | nih.gov |

| Arginase | Boronic Acid Derivatives | Potential for cancer immunotherapy. | researchgate.net |

| Monoglyceride Lipase (MAGL) | Lophine Derivatives | This compound used as an assay enhancer to study inhibitors. | mdpi.com |

Radiolabeling Applications

The presence of an iodine atom makes this compound an excellent candidate for radiolabeling applications. smolecule.com The iodine can be readily substituted with radioactive isotopes, such as iodine-123 (¹²³I), iodine-125 (B85253) (¹²⁵I), or the alpha-emitting astatine-211 (B1237555) (²¹¹At), which shares similar chemistry. smolecule.comacs.org This process allows for the creation of radiopharmaceuticals used in diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radiotherapy. smolecule.com

The typical strategy involves synthesizing a stable precursor molecule containing the this compound framework, which is then subjected to a radiolabeling reaction. For example, a stannylated derivative of an iodinated compound can be used as a precursor for radioiodination or astatination. acs.org The boronic acid function can simultaneously serve as a point of attachment to a biomolecule (e.g., an antibody or peptide) that targets a specific tissue or cell type, thereby guiding the radionuclide to its intended destination for imaging or therapy. smolecule.com

Bioconjugation and Biomolecular Probes

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound is well-suited for this purpose, serving as a versatile linker. chemimpex.com The boronic acid group can form stable complexes with diols found in saccharides and glycoproteins, enabling the attachment of the phenyl ring to these biological targets. chemimpex.com

This functionality allows for the creation of sophisticated biomolecular probes. chemimpex.com For example, a fluorescent dye or an affinity tag can be attached to the 4-iodophenyl scaffold, which is then conjugated to a target biomolecule via the boronic acid-diol interaction. Such probes are instrumental in:

Visualizing cellular components and processes.

Tracking the localization of biomolecules within living systems.

Developing assays for detecting specific biological interactions. chemimpex.comnih.gov

Chemical Sensor Development for Biomolecules

The reversible and specific interaction between boronic acids and diols is the foundational principle for the development of chemical sensors for various biomolecules. chemimpex.comelectrochemsci.orgresearchgate.net this compound and its derivatives can be immobilized on surfaces or integrated into molecular constructs to create sensors that detect the presence and concentration of diol-containing analytes, such as sugars and glycoproteins. electrochemsci.orgresearchgate.net

These sensors can operate through different signal transduction mechanisms, including electrochemical and fluorescent methods. electrochemsci.orgresearchgate.netacs.org In an electrochemical sensor, the binding of a diol-containing analyte like dopamine (B1211576) to the boronic acid-modified electrode can alter the electrochemical properties, generating a measurable signal. electrochemsci.org In fluorescent sensors, the binding event can cause a change in the fluorescence emission (e.g., quenching or enhancement), allowing for quantitative detection. acs.org

| Sensor Type | Target Biomolecule | Detection Principle | Reference |

| Electrochemical | Dopamine, Glycoproteins | Boronic acid-diol binding on an electrode surface alters the electrochemical signal. | electrochemsci.orgresearchgate.net |

| Fluorescent | Saccharides (Sugars) | Analyte binding to the boronic acid probe causes a change in fluorescence intensity. | acs.org |

| Chemiluminescence | Saccharides, Nucleosides | Used as a reagent in capillary electrophoresis with a chemiluminescence detection system. | acs.org |

Derivatization Strategies for Biological Sample Analysis

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) that is more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). mostwiedzy.pl This process can enhance volatility, improve chromatographic separation, or increase detection sensitivity. mostwiedzy.pl

This compound (IPBA) has been employed as a derivatizing agent in lipidomics. nih.gov Specifically, it was used to selectively bind to the galactose monosaccharide head group of galactosylceramide (GalCer), a type of glycosphingolipid. This selective derivatization allowed for the differentiation and quantification of diastereomeric pairs (e.g., GalCer vs. glucosylceramide) in biological extracts using mass spectrometry, a task that is otherwise analytically challenging. nih.gov

Furthermore, the reactivity of the iodo-phenyl group in Suzuki coupling reactions has been exploited in derivatization. nih.gov A study used 4-iodobenzonitrile, a structurally related compound, as a fluorogenic derivatization reagent for the boronic acid-containing drug BPA. The reaction formed a highly fluorescent product, enabling ultrasensitive detection of BPA in whole blood samples by HPLC with fluorescence detection. nih.gov This highlights the utility of the iodo-phenyl scaffold in creating derivatives with enhanced analytical properties.

Differentiation and Quantification of Diastereomeric Glycosphingolipids

The analysis and differentiation of glycosphingolipid (GSL) diastereomers, particularly glucosylceramide (GlcCer) and galactosylceramide (GalCer), present a significant analytical challenge in lipidomics. These molecules are structurally similar, differing only in the stereochemistry of the hydroxyl group at the C4 position of the sugar headgroup. This subtle difference, however, imparts distinct biological roles, making their accurate differentiation crucial for understanding physiological and pathological processes.

Shotgun tandem mass spectrometry is a powerful tool for lipid analysis, but it often struggles to distinguish between diastereomers without chemical modification. nih.gov this compound (IPBA) has been utilized as a derivatization reagent to overcome this limitation. The principle of this method relies on the selective reactivity of boronic acids with cis-diol moieties. nih.gov

GalCer possesses a cis-diol configuration at the C3' and C4' positions of the galactose headgroup, which is not present in GlcCer. IPBA selectively reacts with this cis-diol to form a stable cyclic boronate ester. This derivatization introduces a unique mass tag and alters the chromatographic properties of GalCer, while leaving GlcCer unreacted. This chemical distinction allows for the clear separation and differential quantification of the two diastereomers using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Although effective for distinguishing the diastereomers, this offline derivatization and sample treatment can be time-consuming. nih.gov

| Feature | Description |

| Analytical Challenge | Differentiation of diastereomeric glycosphingolipids (e.g., GlcCer vs. GalCer) due to identical mass and high structural similarity. |

| Target Moiety | The cis-1,2-diol on the C3' and C4' positions of the galactose residue in GalCer. |

| Reagent | This compound (IPBA). |

| Mechanism | Selective covalent derivatization of GalCer through the formation of a cyclic boronate ester, leaving GlcCer unreacted. |

| Outcome | Enables chromatographic separation and distinct mass spectrometric identification of GalCer from GlcCer, allowing for their individual quantification. nih.gov |

Monoacylglycerol Identification and Isomer Annotation

Monoacylglycerols (MAGs) are critical signaling lipids involved in numerous physiological and pathological processes. A significant challenge in their analysis is the presence of sn-1 and sn-2 positional isomers, which are difficult to distinguish using standard mass spectrometry techniques. Furthermore, the thermal instability of sn-2 MAGs can lead to acyl migration, complicating accurate profiling.

Chemical derivatization with boronic acids presents a robust strategy to address these challenges. nih.gov Boronic acids react selectively with the cis-diol moiety present in the glycerol (B35011) backbone of MAGs to form stable, cyclic boronate esters. nih.gov While specific studies have highlighted reagents like 3-Nitrophenylboronic acid for this purpose due to its rapid and selective reactivity, the underlying chemical principle is applicable to other boronic acids, including this compound. nih.govnih.gov

The derivatization process offers several key advantages for MAG analysis. Firstly, it stabilizes the thermally labile sn-2 MAG isomers by capping the glycerol headgroup, which prevents acyl migration and allows for their chromatographic separation and direct detection by mass spectrometry. nih.gov Secondly, the resulting boronate ester derivatives of sn-1 and sn-2 MAGs exhibit distinct and predictable fragmentation patterns upon collision-induced dissociation in a mass spectrometer. This allows for unambiguous isomer annotation, a critical step in understanding the specific roles of each isomer in biological systems. nih.gov This derivatization-based strategy facilitates comprehensive identification, annotation, and quantification of MAG isomers in complex biological samples. nih.gov

| Feature | Description |

| Analytical Challenge | - Difficulty in direct detection and differentiation of sn-1 and sn-2 MAG isomers. - Thermal instability and acyl migration of sn-2 MAGs. |

| Target Moiety | The cis-diol of the glycerol backbone in monoacylglycerols. |

| Reagent Class | Phenylboronic Acids (e.g., this compound). |

| Mechanism | Covalent derivatization to form a stable cyclic boronate ester, stabilizing the MAG structure. nih.govnih.gov |

| Outcome | - Enables chromatographic separation of MAG isomers. - Creates derivatives with distinct fragmentation patterns for unambiguous isomer annotation via mass spectrometry. nih.gov |

Advanced Materials Synthesis

Polymerization Reactions (e.g., Poly(para-phenylene))

4-Iodophenylboronic acid is an AB-type monomer that can undergo self-condensation polymerization, most commonly through the Suzuki-Miyaura coupling reaction, to produce poly(para-phenylene) (PPP). chemrxiv.org PPP is a conjugated polymer known for its high thermal stability, chemical resistance, and interesting electronic properties, making it a candidate for various applications, including light-emitting diodes. The synthesis of high-quality, high-molecular-weight PPP has been a significant area of research. researchgate.net

A highly sustainable and efficient method for the Suzuki polymerization of this compound involves mechanochemistry. rub.denih.gov In a novel approach termed "direct mechanocatalysis," a palladium ball in a milling machine serves as both the milling media and the catalyst, eliminating the need for bulk solvents, catalyst powders, and ligands. rub.denih.govresearchgate.net This method has been shown to produce PPP with a surprisingly high degree of polymerization, reaching up to 199, one of the highest values reported for this type of reaction. rub.denih.gov

Another advanced polymerization technique is the catalyst-transfer Suzuki-Miyaura coupling polymerization. While research has been conducted on derivatives like 2,5-bis(hexyloxy)-4-iodophenylboronic acid, the principles are relevant. researchgate.net This method allows for a chain-growth polymerization mechanism, offering precise control over the polymer's molecular weight and leading to polymers with a narrow molecular weight distribution. researchgate.net The process involves an initiator, such as tBu3PPd(Ph)Br, and proceeds with the catalyst moving along the growing polymer chain. researchgate.net This controlled polymerization is crucial for creating well-defined block copolymers, for instance, by sequentially polymerizing different monomers to yield materials like polyfluorene-block-poly(p-phenylene). researchgate.net

| Polymerization Method | Monomer | Catalyst / Initiator | Key Findings | Degree of Polymerization | Source(s) |

| Direct Mechanocatalysis | This compound | Palladium milling balls | Facile, sustainable, solvent-free synthesis of poly(para-phenylene). | Up to 199 | rub.de, nih.gov, researchgate.net |

| Catalyst-Transfer Polymerization | 2,5-bis(hexyloxy)-4-iodophenylboronic acid | tBu3PPd(Ph)Br | Chain-growth mechanism, narrow molecular weight distribution, synthesis of well-defined block copolymers. | N/A | researchgate.net |

Development of Novel Organic Materials

Beyond PPP, this compound and its derivatives are instrumental in the development of a wide range of novel organic materials. smolecule.com Its utility in Suzuki coupling reactions is a cornerstone for building complex molecular architectures from the ground up. chemimpex.com These materials often possess unique optical and electronic properties, making them suitable for applications in organic electronics. smolecule.com

The compound is a key ingredient in the synthesis of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com By incorporating this compound into the molecular structure of these materials, researchers can effectively modulate their fundamental properties, including light emission characteristics, electrical conductivity, and charge transport efficiency. smolecule.com

Furthermore, derivatives like this compound MIDA ester serve as versatile starting materials for creating other advanced structures. biocompare.com For example, it can be used in Stille-coupling reactions to synthesize rod-like hydrogen-bonded organic frameworks. biocompare.com These frameworks are a class of crystalline materials with potential applications in gas storage, separation, and catalysis. The ability to form such ordered, supramolecular assemblies highlights the versatility of this compound as a building block in crystal engineering. researchgate.net The use of its MIDA ester form provides stability to the boronic acid group, allowing for more complex, multi-step syntheses. biocompare.com

Mechanistic Studies and Reaction Optimization

Spectroscopic Techniques for Intermediate Identification

Modern spectroscopic methods are indispensable for identifying the transient species that form during a chemical reaction. These intermediates, though often short-lived, are key to understanding the reaction pathway.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for the real-time monitoring of reactions and the identification of catalytic intermediates directly from the reaction mixture. rsc.orgchemrxiv.org In the context of palladium-catalyzed reactions involving 4-iodophenylboronic acid, DESI-MS has provided significant insights. For instance, in an asymmetric palladium-catalyzed conjugate addition of arylboronic acids to enones, DESI-MS was instrumental in identifying key intermediates of the catalytic cycle. rsc.org The technique revealed that under the reaction conditions, this compound can form a relatively stable trimeric species. rsc.orgresearchgate.net This observation is critical for understanding the speciation of the boronic acid in solution and its availability for the catalytic cycle.

Furthermore, DESI-MS has been used to study the Suzuki-Miyaura cross-coupling reaction in microdroplets, demonstrating accelerated reaction rates. researchgate.net By analyzing the coupling of various substituted pyridines and quinolines, including reactions with boronic acids, researchers can gain a better understanding of reagent reactivity and concentration effects. researchgate.net The ability of DESI-MS to provide rapid, sensitive, and real-time analysis makes it an invaluable asset for mechanistic investigations of complex catalytic systems. chemrxiv.orgwiley.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone. rsc.orgnih.gov Density Functional Theory (DFT) is a commonly employed method to model reaction pathways, calculate energy barriers, and predict the structures of intermediates and transition states.

Transition State Analysis

The analysis of transition states is fundamental to understanding the kinetics and feasibility of a chemical reaction. Computational studies on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, have provided detailed pictures of the transition states involved. rsc.orgillinois.edu These studies help to elucidate the intricate steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

For reactions involving this compound, DFT calculations can model the electronic effects of the iodine substituent on the transition state geometries. vulcanchem.com The iodine atom's size and electronegativity influence the electron density of the aryl ring, which in turn affects the rates of key steps like oxidative addition and transmetalation. By comparing the calculated activation energies for different substrates and catalysts, chemists can predict reaction outcomes and design more efficient catalytic systems. illinois.educsic.es

Understanding Reaction Inhibition

Reaction inhibition can occur through various pathways, such as the formation of unreactive species or catalyst deactivation. In palladium-catalyzed couplings, contaminants in solvents or the formation of stable, off-cycle intermediates can poison the catalyst. hes-so.ch For example, studies have shown that certain solvent precursors can strongly inhibit the reaction, significantly decreasing conversion. hes-so.ch

In the case of reactions with this compound, the formation of stable trimeric boronic acid species, as observed by DESI-MS, could potentially act as a resting state, thereby influencing the concentration of the active monomeric boronic acid available for transmetalation. rsc.orgresearchgate.net Understanding these inhibitory pathways is crucial for optimizing reaction conditions to maximize yield and efficiency.

Kinetic Studies and Reaction Order

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of each reactant, which defines the reaction order. mdpi.com In a kinetic study of the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid, a quasi-first-order dependence was found for the aryl halide and a first-order dependence on the initial palladium concentration. mdpi.com Interestingly, a zero-order dependence was observed for the base and the phenylboronic acid under the studied conditions. mdpi.com

Such kinetic data are vital for proposing a plausible reaction mechanism. For instance, the zero-order dependence on the boronic acid suggests that its involvement in the rate-determining step might be preceded by a rapid equilibrium or that it is present in a large excess. These findings, combined with spectroscopic and computational data, help to build a comprehensive mechanistic picture. mdpi.comnih.gov

Solvent Effects and Reaction Conditions

The choice of solvent and other reaction conditions, such as temperature and the nature of the base, can have a profound impact on the outcome of a reaction. mdpi.comresearchgate.net Solvents can influence catalyst stability, reagent solubility, and the rates of individual steps in the catalytic cycle. hes-so.ch

In the context of direct amidation reactions catalyzed by ortho-iodo arylboronic acids, mechanistic studies have highlighted the crucial role of molecular sieves as dehydrating agents. acs.orgnih.gov The optimization of reaction conditions, including solvent, is a key aspect of developing efficient and robust synthetic methods. For Suzuki-Miyaura couplings, the use of water or mixtures of water and organic solvents has been explored to develop greener and more sustainable protocols. researchgate.net The effect of solvent volume has also been shown to influence product yield, indicating the complexity of these systems. researchgate.net

Interactive Data Table:

Table 1: Investigated Reaction Parameters for this compound| Parameter Category | Specific Parameter | Observation/Finding | Reference |

|---|---|---|---|

| Spectroscopic Analysis | DESI-MS | Identification of a stable trimeric species of this compound. | rsc.orgresearchgate.net |

| Computational Study | Transition State Analysis | The iodine substituent's electronic effects influence transition state geometries. | vulcanchem.com |

| Kinetic Study | Reaction Order (Suzuki-Miyaura) | Zero-order dependence on phenylboronic acid was observed under specific conditions. | mdpi.com |

| Reaction Conditions | Solvent Effects | Solvent quality and contaminants can significantly poison the catalyst and decrease conversion. | hes-so.ch |

| Reaction Conditions | Additives | Molecular sieves are essential as dehydrating agents in certain amidation reactions. | acs.orgnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Iodoacetophenone |

| Phenylboronic acid |

| Palladium |

Derivatization and Functionalization Strategies

Formation of Boronate Esters (e.g., Pinacol (B44631) Esters)

4-Iodophenylboronic acid can be readily converted into its corresponding boronate esters. A common and synthetically useful example is the formation of this compound pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. cymitquimica.comsigmaaldrich.com This transformation is typically achieved by reacting this compound with pinacol.

The resulting pinacol ester offers several advantages over the free boronic acid. It exhibits increased stability, making it easier to handle, purify, and store. cymitquimica.com While the ester form provides this stability, the boronic acid functionality can be regenerated under appropriate conditions, allowing for its participation in subsequent reactions. cymitquimica.com The presence of the iodo group on the phenyl ring enhances the reactivity of the compound, making it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials. cymitquimica.com

Table 1: Properties of this compound Pinacol Ester

| Property | Value |

|---|---|

| CAS Number | 73852-88-7 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆BIO₂ sigmaaldrich.com |

| Molecular Weight | 329.97 g/mol sigmaaldrich.com |

| Appearance | White to off-white solid cymitquimica.com |

| Melting Point | 101-105 °C sigmaaldrich.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107); less soluble in water. cymitquimica.com |

Selective Binding to Diols